molecular formula C16H22N4O2S2 B5304172 N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine

N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine

Cat. No. B5304172
M. Wt: 366.5 g/mol
InChI Key: OMSFMZIRKTZUEO-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine, also known as DSP-4, is a selective neurotoxin that has been widely used in scientific research. DSP-4 has been shown to selectively damage noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.

Mechanism of Action

N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine selectively damages noradrenergic neurons in the brain by causing the release of noradrenaline from these neurons. The released noradrenaline is then taken up by neighboring neurons, leading to the accumulation of toxic levels of noradrenaline in these neurons. This ultimately leads to the death of these neurons.
Biochemical and Physiological Effects:
N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can lead to various biochemical and physiological effects. These effects include:
1. Reduction in noradrenaline levels: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can lead to a reduction in noradrenaline levels in the brain.
2. Increase in dopamine levels: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can lead to an increase in dopamine levels in the brain.
3. Depressive-like behavior: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can lead to depressive-like behavior in animals.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective damage to noradrenergic neurons: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine selectively damages noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
2. Reproducibility: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system is highly reproducible, making it a reliable tool for scientific research.
Some of the limitations of N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine include:
1. Non-specific effects: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine can have non-specific effects on other neurotransmitter systems, making it difficult to interpret the results of experiments.
2. Species differences: The effects of N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine can vary between different species, making it difficult to extrapolate findings from animal studies to humans.

Future Directions

There are several future directions for research on N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine. Some of these include:
1. Development of more selective neurotoxins: There is a need to develop more selective neurotoxins that can selectively damage specific neurotransmitter systems in the brain.
2. Development of novel therapies: The selective damage to the noradrenergic system caused by N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine has potential therapeutic applications. There is a need to develop novel therapies that can selectively target the noradrenergic system.
3. Study of the long-term effects: There is a need to study the long-term effects of N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system, especially in the context of neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine is a selective neurotoxin that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can lead to various biochemical and physiological effects, and has potential therapeutic applications. Further research is needed to develop more selective neurotoxins and novel therapies, and to study the long-term effects of N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system.

Synthesis Methods

N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The most commonly used method for synthesizing N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine involves the reaction of 2-aminothiazole with N,N-dimethyl-4-chlorobenzylamine, followed by the addition of phenylsulfonyl chloride and piperazine.

Scientific Research Applications

N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. Some of the areas where N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine has been used include:
1. Depression: Studies have shown that N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can lead to depressive-like behavior in animals. This has led to the use of N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine as a tool for studying the neurobiological basis of depression.
2. Alzheimer's disease: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine has been used to study the role of the noradrenergic system in Alzheimer's disease. Studies have shown that N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can exacerbate cognitive deficits in animal models of Alzheimer's disease.
3. Drug addiction: N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine has been used to study the role of the noradrenergic system in drug addiction. Studies have shown that N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine-induced damage to the noradrenergic system can reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

5-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-18(2)16-17-12-14(23-16)13-19-8-10-20(11-9-19)24(21,22)15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSFMZIRKTZUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine

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